molecular formula C13H15ClN2O2 B170376 (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1266111-77-6

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B170376
CAS No.: 1266111-77-6
M. Wt: 266.72 g/mol
InChI Key: FRODNUGAMWRMKQ-LYCTWNKOSA-N
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Description

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a cyanobenzyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanobenzyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanobenzyl group to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODNUGAMWRMKQ-LYCTWNKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592356
Record name (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266111-77-6
Record name (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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